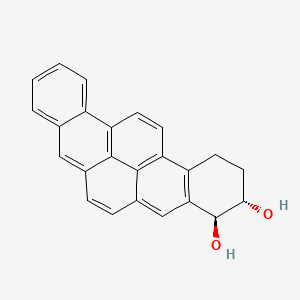
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple aromatic rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs.
Biology: It is investigated for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and cancer treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its role in inhibiting carcinogenesis or its function as a chemical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo(a,i)pyrene: Another PAH with a similar structure but different functional groups.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Dibenzo(b,def)chrysene: A structurally related compound with distinct properties.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific arrangement of hydroxyl groups and its tetrahydro configuration
Propriétés
Numéro CAS |
80648-54-0 |
|---|---|
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(5S,6S)-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),8,10,12,14,16,18,20(24),21-decaene-5,6-diol |
InChI |
InChI=1S/C24H18O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-8,11-12,21,24-26H,9-10H2/t21-,24-/m0/s1 |
Clé InChI |
RAKMLSCTYIKKLU-URXFXBBRSA-N |
SMILES isomérique |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)[C@@H]([C@H]1O)O |
SMILES canonique |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




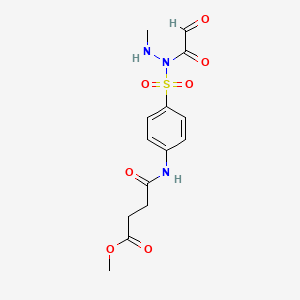
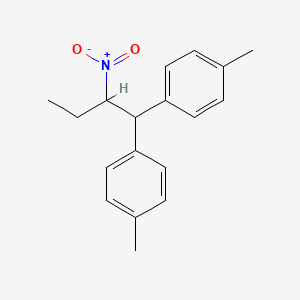
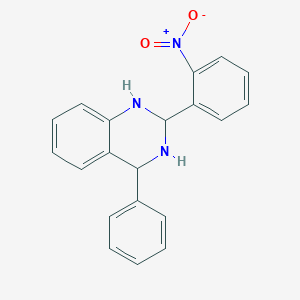
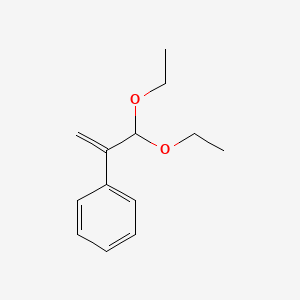
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)

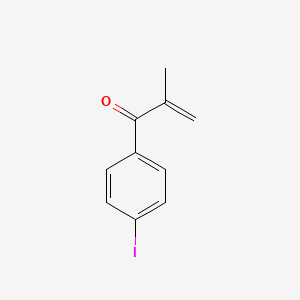
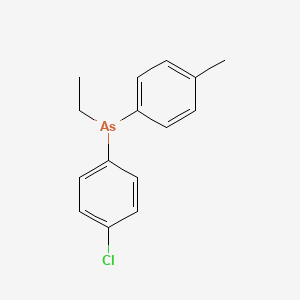
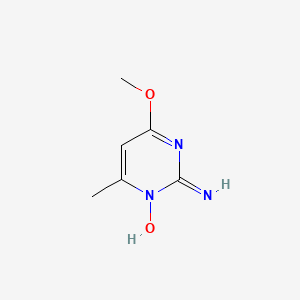
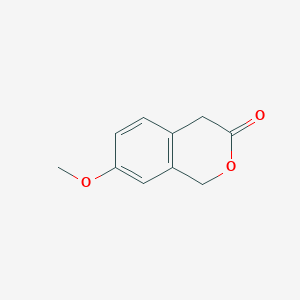
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
